![molecular formula C7H5F3N2O B7726206 3,4,5-Trifluorobenzamidoxime](/img/structure/B7726206.png)
3,4,5-Trifluorobenzamidoxime
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Overview
Description
3,4,5-Trifluorobenzamidoxime is a chemical compound with the molecular formula C₇H₅F₃N₂O It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an amidoxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorobenzamidoxime typically involves the reaction of 3,4,5-trifluorobenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the conversion of the nitrile group to the amidoxime group. The reaction can be represented as follows:
C7H2F3CN+NH2OH→C7H5F3N2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidoximes with various functional groups.
Scientific Research Applications
3,4,5-Trifluorobenzamidoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzamidoxime involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability. The amidoxime group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzamide: Similar structure but lacks the amidoxime group.
3,4,5-Trifluorobenzonitrile: Precursor in the synthesis of 3,4,5-Trifluorobenzamidoxime.
3,4,5-Trifluorobenzoic acid: Contains a carboxylic acid group instead of an amidoxime group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and an amidoxime group, which confer distinct chemical properties
Biological Activity
3,4,5-Trifluorobenzamidoxime is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with three fluorine atoms and an amidoxime functional group. The presence of fluorine enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins or enzymes.
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets and pathways. The fluorine atoms are thought to facilitate hydrogen bonding, influencing enzyme activity and receptor binding. This interaction may modulate several biochemical processes, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary findings indicate that this compound could possess anticancer activity through mechanisms that require further exploration .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, suggesting its potential use in treating inflammatory conditions .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activities and chemical properties.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Three fluorine substituents on benzene | Antimicrobial, anticancer |
3-(Trifluoromethyl)benzamidoxime | One trifluoromethyl group | Limited antibacterial activity |
4-(Trifluoromethyl)benzamidoxime | One trifluoromethyl group | Moderate antifungal properties |
Case Studies
Several case studies have explored the applications of this compound in various contexts:
- Antimicrobial Efficacy : A study conducted on the compound's effectiveness against common pathogens revealed that it exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The results indicated a promising lead for developing new antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The compound was shown to induce apoptosis in certain cancer types, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISYIMDGWUAPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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